molecular formula C13H23NO2 B2843727 N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide CAS No. 2305472-61-9

N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide

Cat. No. B2843727
M. Wt: 225.332
InChI Key: CUARQQBIYVBJSJ-UHFFFAOYSA-N
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Description

“N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide” is a compound that contains a cyclopentyl group, an ethoxy group, and a prop-2-enamide group . The cyclopentyl group is a cycloalkane with a five-membered ring . The ethoxy group is an ether functional group consisting of an oxygen atom connected to two alkyl groups, and prop-2-enamide is a type of amide .


Molecular Structure Analysis

The molecular structure of “N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide” would consist of a cyclopentyl ring attached to an ethoxypropyl group via a nitrogen atom, which is also connected to a prop-2-enamide group . The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions of “N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide” would depend on the reactivity of its functional groups. The amide group might undergo hydrolysis, and the double bond in the prop-2-enamide group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide” would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Future Directions

The future research directions for “N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide” would depend on its potential applications. If it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-(3-cyclopentyl-3-ethoxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-3-13(15)14-10-9-12(16-4-2)11-7-5-6-8-11/h3,11-12H,1,4-10H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUARQQBIYVBJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC(=O)C=C)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Cyclopentyl-3-ethoxypropyl)prop-2-enamide

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